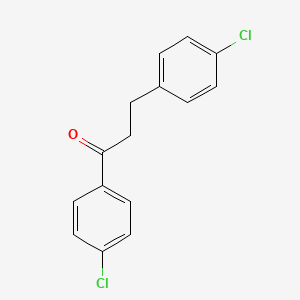

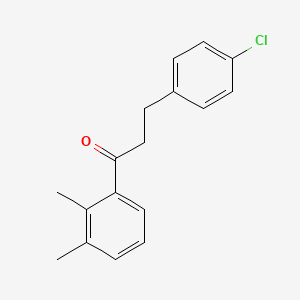

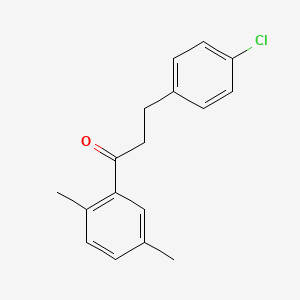

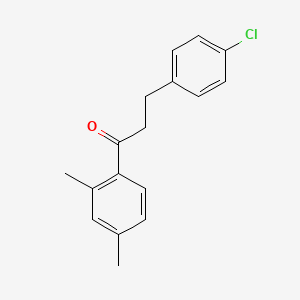

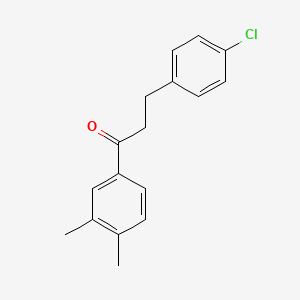

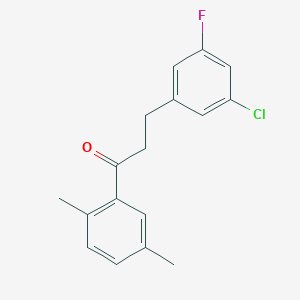

3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in the papers. For example, the asymmetric synthesis of a compound with a 3-fluorophenyl group is described, where enantiopure morpholinol hydrochlorides were synthesized from brominated precursors . Another paper discusses the synthesis of a 2-fluorophenyl derivative, also starting from a brominated precursor, and highlights the advantages of the synthetic route such as ease of operation and high yield . These methods could potentially be adapted for the synthesis of "3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure analysis is a crucial step in confirming the molecular structure of synthesized compounds. The papers describe the use of single-crystal X-ray diffraction to determine the crystal structure of synthesized compounds . These analyses provide detailed information about the spatial arrangement of atoms, molecular conformations, and crystal systems. Such techniques would be essential for the molecular structure analysis of "this compound" to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound", they do provide insights into related compounds. For instance, the determination of crystal density, melting points, and intramolecular hydrogen bonding can give an indication of the stability and solubility of the compound . The use of quantitative 31P NMR analysis for hydroxyl groups in lignins suggests that similar analytical techniques could be employed to study the functional groups present in "this compound" and to deduce its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on synthesizing and characterizing novel compounds for various applications. For example, a study by Huang Ming-zhi et al. detailed the synthesis and crystal structure determination of a compound synthesized from 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the precise molecular structure through X-ray crystallography (Huang Ming-zhi et al., 2005).

Molecular Geometry and Chemical Reactivity

- Studies like that of R. Satheeshkumar et al. have synthesized compounds from specific chloro and fluoro benzophenones, using spectral analysis and quantum chemical studies to investigate their molecular geometry and chemical reactivity. This research provides insights into the chemical behaviors and potential applications of these compounds in various fields (R. Satheeshkumar et al., 2017).

Intermolecular Interactions

- The study of intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles, has been crucial. Research by R. Shukla et al. synthesized and characterized biologically active triazole derivatives, offering detailed analyses of their crystal structures and intermolecular interactions. These findings have implications for understanding the molecular interactions that underpin the properties of these compounds (R. Shukla et al., 2014).

Photodehalogenation and Photostabilizing Effects

- The photodehalogenation studies, such as those conducted by S. Protti et al., explore the generation of phenyl cations and benzyne from silylated and stannylated phenyl halides. These reactions have implications for synthetic chemistry, including the design of less phototoxic drugs and the synthesis of complex organic molecules (S. Protti et al., 2012).

High-Performance Polymers

- The development of high-performance polymers, such as those detailed by C. Hamciuc et al., focuses on synthesizing polymers with exceptional thermal stability and solubility. These materials have potential applications in electronics and materials science due to their unique physical properties (C. Hamciuc et al., 2008).

Anticancer and Antimicrobial Activities

- Some studies explore the anticancer and antimicrobial activities of synthesized compounds. For instance, research by K. Sunder et al. synthesized derivatives with anti-inflammatory activity, indicating potential therapeutic applications. Similarly, the antimicrobial activity of chalcones investigated by S. Manivannan suggests applications in drug development (K. Sunder et al., 2013).

Safety and Hazards

Propiedades

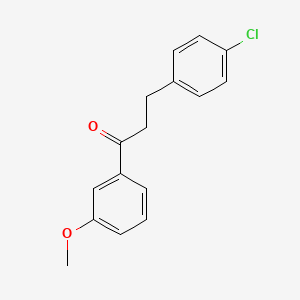

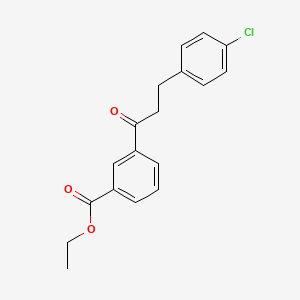

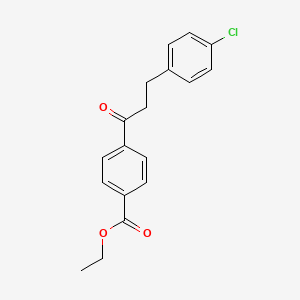

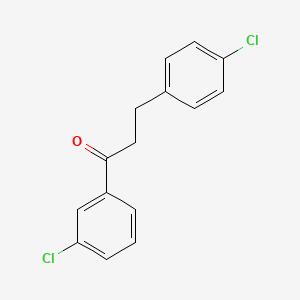

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)16(7-11)17(20)6-5-13-8-14(18)10-15(19)9-13/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICBJQYBPLAJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644956 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898750-70-4 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.